molecular formula C13H15NO2S B1624309 N-(4-Methylsulfanyl-butyl)phthalimide CAS No. 52096-68-1

N-(4-Methylsulfanyl-butyl)phthalimide

Cat. No.: B1624309
CAS No.: 52096-68-1
M. Wt: 249.33 g/mol
InChI Key: GBTBJCDZIYEDAI-UHFFFAOYSA-N
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Description

It serves as a critical intermediate in organic synthesis, particularly in the production of sulforaphane (SFN), a bioactive compound with anticancer properties. The compound is synthesized via a nucleophilic substitution reaction between 1-bromo-4-N-(phthalimido)butane and sodium methyl mercaptide, followed by deprotection with hydrazine hydrate to yield 4-(methylsulfanyl)butan-1-amine, a precursor for SFN . Its structure features a phthalimide group attached to a butyl chain terminated with a methylsulfanyl (-SCH₃) moiety, which influences its reactivity and applications in sulfur chemistry.

Properties

CAS No.

52096-68-1

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

2-(4-methylsulfanylbutyl)isoindole-1,3-dione

InChI

InChI=1S/C13H15NO2S/c1-17-9-5-4-8-14-12(15)10-6-2-3-7-11(10)13(14)16/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

GBTBJCDZIYEDAI-UHFFFAOYSA-N

SMILES

CSCCCCN1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CSCCCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Phthalimide Derivatives

2.2 Physical and Chemical Properties
Compound Molecular Weight Melting Point (°C) Solubility Key Reactivity
N-(4-Methylsulfanyl-butyl)phthalimide ~265.34* Not reported Likely soluble in organic solvents (e.g., chloroform, DMSO) Reactivity at -SCH₃ site (e.g., oxidation to sulfone)
N-(4-Bromobutyl)phthalimide 282.13 76–80 Soluble in ethanol, chloroform; insoluble in water Bromine acts as a leaving group in SN2 reactions
N-(Chloromethyl)phthalimide ~195.62 Not reported Soluble in polar aprotic solvents (e.g., DMF) Chlorine participates in nucleophilic substitutions

*Calculated based on formula C₁₂H₁₃NO₂S.

Research Findings and Trends

  • Synthetic Efficiency : The target compound’s synthesis (yield ~75–85%) is comparable to N-(4-Bromobutyl)phthalimide’s (~80%) but requires milder conditions due to the methyl mercaptide’s nucleophilicity .
  • Biological Activity : Phthalimides with aromatic substituents (e.g., N-(4-methylphenyl)phthalimide) exhibit moderate antioxidant activity (DPPH IC₅₀: 1.30 mg/mL), though aliphatic derivatives like this compound are less studied in this context .
  • Industrial Relevance : Bromine- and chlorine-substituted phthalimides dominate pharmaceutical applications, while sulfur-containing variants are niche intermediates in bioactive molecule synthesis .

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